molecular formula C16H17N3O3 B12512986 5-(2H-1,3-benzodioxol-5-ylmethylidene)-2-(piperidin-1-yl)-3H-imidazol-4-one

5-(2H-1,3-benzodioxol-5-ylmethylidene)-2-(piperidin-1-yl)-3H-imidazol-4-one

Cat. No.: B12512986
M. Wt: 299.32 g/mol
InChI Key: MEKFXUFACKZUCV-UHFFFAOYSA-N
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Description

5-(2H-1,3-benzodioxol-5-ylmethylidene)-2-(piperidin-1-yl)-3H-imidazol-4-one is a complex organic compound that features a benzodioxole ring, a piperidine ring, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2H-1,3-benzodioxol-5-ylmethylidene)-2-(piperidin-1-yl)-3H-imidazol-4-one typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

    Reduction: Reduction reactions could target the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield quinones, while reduction might produce dihydroimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may allow for the development of novel materials with specific properties.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor ligands. The presence of multiple functional groups allows for diverse interactions with biological targets.

Medicine

Medicinal chemistry applications might include the development of new pharmaceuticals. The compound’s structure suggests potential activity as an antimicrobial or anticancer agent, although further research would be needed to confirm this.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential for forming stable, functionalized structures.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2H-1,3-benzodioxol-5-ylmethylidene)-2-(morpholin-1-yl)-3H-imidazol-4-one
  • 5-(2H-1,3-benzodioxol-5-ylmethylidene)-2-(pyrrolidin-1-yl)-3H-imidazol-4-one

Uniqueness

Compared to similar compounds, 5-(2H-1,3-benzodioxol-5-ylmethylidene)-2-(piperidin-1-yl)-3H-imidazol-4-one may exhibit unique properties due to the presence of the piperidine ring, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-ylmethylidene)-2-piperidin-1-yl-1H-imidazol-5-one

InChI

InChI=1S/C16H17N3O3/c20-15-12(17-16(18-15)19-6-2-1-3-7-19)8-11-4-5-13-14(9-11)22-10-21-13/h4-5,8-9H,1-3,6-7,10H2,(H,17,18,20)

InChI Key

MEKFXUFACKZUCV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=CC3=CC4=C(C=C3)OCO4)C(=O)N2

Origin of Product

United States

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